

The chemical structure and synthesis of Reichardt's dye.

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Compound of Interest

Compound Name: Reichardt's dye

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The Chemistry of Reichardt's Dye: A Technical Guide

An in-depth exploration of the synthesis, structure, and solvatochromic properties of a remarkable polarity indicator.

This technical guide provides a comprehensive overview of **Reichardt's dye**, a molecule renowned for its dramatic solvatochromic effects. Addressed to researchers, scientists, and professionals in drug development, this document details the dye's chemical structure, outlines its synthesis through established methodologies, and presents its application as a solvent polarity indicator through the ET(30) scale.

Chemical Structure and Properties

Reichardt's dye, systematically named 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate, is a zwitterionic betaine.^[1] Its structure is characterized by a negatively charged phenolate oxygen atom and a positively charged pyridinium nitrogen atom. This charge separation results in a large ground-state dipole moment, which is significantly altered upon electronic excitation. This change in dipole moment is the origin of the dye's profound solvatochromism.

The molecule's chemical formula is $C_{41}H_{29}NO$, and its molar mass is 551.68 g/mol.^[2] It is registered under the CAS Number 10081-39-7.^[2] The extensive π -system of the aromatic rings contributes to the dye's intense color.

Synthesis of Reichardt's Dye

There are two primary synthetic routes to **Reichardt's dye**: the original method developed by Dimroth and Reichardt and a more recent convergent synthesis.

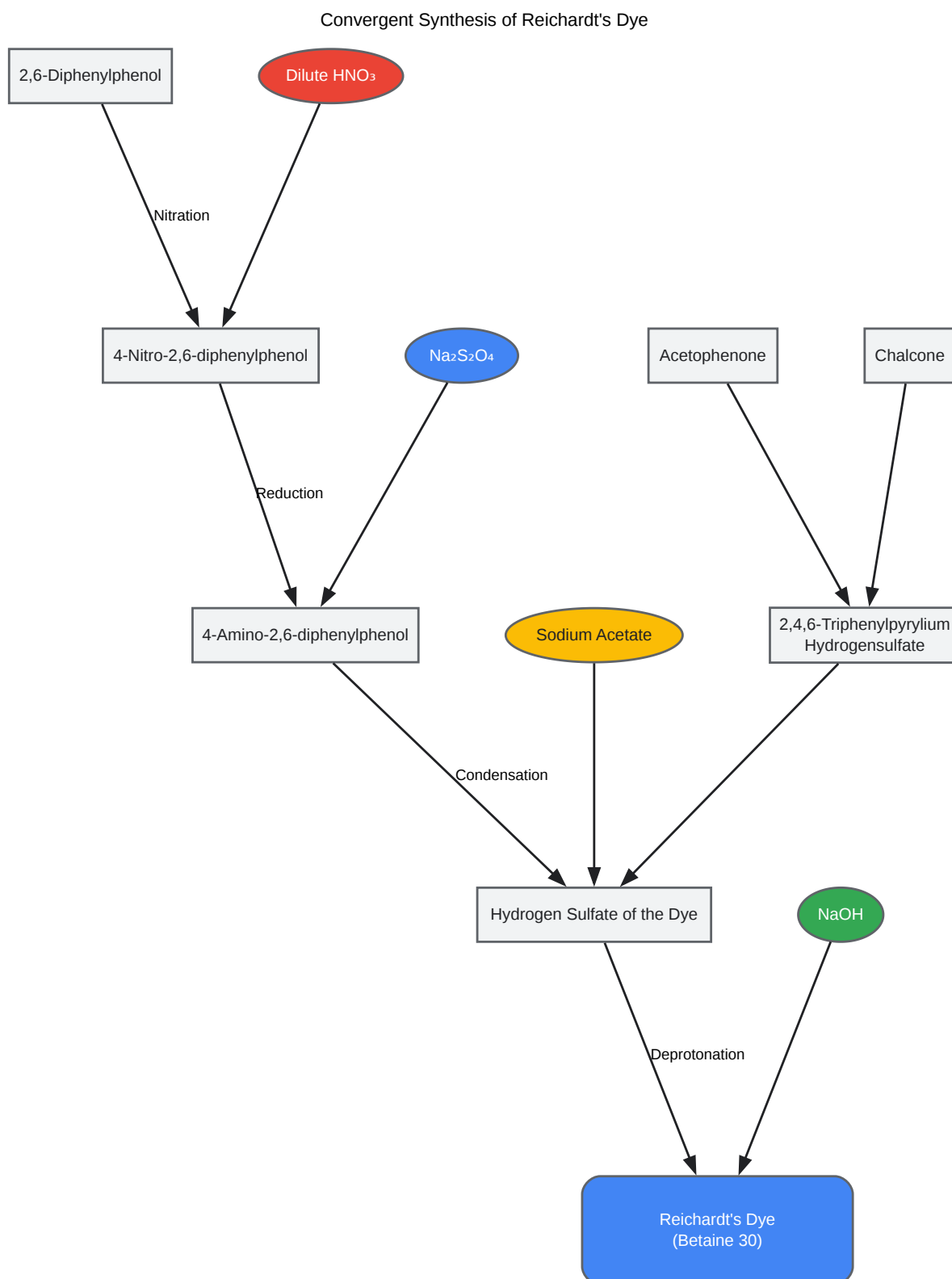
Dimroth-Reichardt Synthesis

The classical synthesis involves the reaction of a pyrylium salt with an aminophenol, followed by deprotonation.^[3]

Convergent Synthesis

A newer, convergent synthesis offers an alternative route to the dye.^{[2][4]} This pathway involves the preparation of two key intermediates that are then combined.

The overall synthetic pathway is illustrated in the diagram below.



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Caption: Convergent synthesis of **Reichardt's Dye** (Betaine 30).

Experimental Protocols

Synthesis of 4-Nitro-2,6-diphenylphenol[4]

- Prepare a nitric acid solution by mixing 6.0 mL of 65% HNO_3 with 6.0 mL of water.
- To this solution, add 2.00 g (8.12 mmol) of 2,6-diphenylphenol.
- The solution will turn yellow and then orange. Stir the mixture overnight.
- Collect the crude product by suction filtration and wash with water.
- Dissolve the crude product in hot ethanol and treat with activated carbon.
- Perform a hot filtration through Celite, concentrate the solution by evaporation, and allow it to cool.
- Collect the purified 4-nitro-2,6-diphenylphenol by suction filtration. Yield: 46%, mp 135 °C.

Synthesis of 4-Amino-2,6-diphenylphenol[4]

- To 50 mL of hot 5% NaOH, add 1.16 g (4.00 mmol) of 4-nitro-2,6-diphenylphenol. The solution will turn deep red.
- Stir the solution vigorously and add solid sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$) in small portions until the solution turns yellow.
- Add a small excess of $\text{Na}_2\text{S}_2\text{O}_4$ and heat the solution for an additional 15 minutes.
- Adjust the pH of the hot mixture to 5 with glacial acetic acid to precipitate the product.
- After cooling, filter the product and rinse with cold water. Yield: 82%, mp 145 °C.

Synthesis of Reichardt's Dye (Betaine-30)[4]

- In a reflux setup, combine 0.172 g (0.658 mmol) of 4-amino-2,6-diphenylphenol, 0.251 g (0.618 mmol) of 2,4,6-triphenylpyrylium hydrogen sulfate, 0.245 g of anhydrous sodium acetate, and 3.1 mL of ethanol.

- Reflux the mixture for 3 hours.
- Add 1.5 mL of 5% NaOH.
- Filter the resulting dark-blue crystals from the warm solution and rinse with water.
- Dry the crystals in a vacuum desiccator; they will turn green upon drying.

Solvatochromism and the ET(30) Scale

The most striking property of **Reichardt's dye** is its negative solvatochromism: the color of its solutions shifts to shorter wavelengths (a hypsochromic or blue shift) as the polarity of the solvent increases.^[5] This is because the polar zwitterionic ground state is stabilized by polar solvents to a greater extent than the less polar excited state. This energy difference between the ground and excited states is used to define the empirical solvent polarity scale, ET(30).

The ET(30) value is the molar electronic transition energy in kcal/mol and is calculated from the wavelength of the longest-wavelength absorption maximum (λ_{max}) of the dye in a given solvent.

Experimental Determination of ET(30) Values

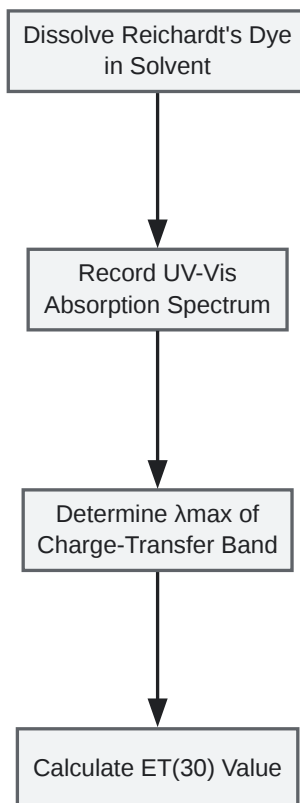
The ET(30) value for a solvent is determined by measuring the UV-Vis absorption spectrum of **Reichardt's dye** dissolved in that solvent. The wavelength of the maximum absorption (λ_{max}) of the intramolecular charge-transfer band is then used in the following equation:

$$\text{ET(30) (kcal/mol)} = 28591 / \lambda_{\text{max}} \text{ (nm)}$$

A typical procedure involves preparing a dilute solution of the dye (e.g., 1.1 mM) and recording the spectrum using a UV-Vis spectrophotometer.^[6]

The workflow for determining the ET(30) value is depicted below.

Workflow for ET(30) Value Determination

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Caption: Workflow for the determination of ET(30) values.

ET(30) Values for Common Solvents

The following table summarizes the ET(30) values for a range of common solvents, illustrating the dye's sensitivity to solvent polarity.

| Solvent | ET(30) (kcal/mol) | λ_{max} (nm) |
|-----------------------------------|-------------------|-----------------------------|
| Water | 63.1 | 453 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol | 65.3 | 438 |
| 1,2,3-Propanetriol (Glycerol) | 57.0 | 501 |
| Methanol | 55.4 | 515 |
| Ethanol | 51.9 | 551 |
| 2-Propanol | 48.4 | 591 |
| 1-Butanol | 50.2 | 569 |
| Acetonitrile | 45.6 | 627 |
| Dimethyl Sulfoxide (DMSO) | 45.1 | 634 |
| Acetone | 42.2 | 677 |
| Dichloromethane | 40.7 | 702 |
| Chloroform | 39.1 | 731 |
| Ethyl Acetate | 38.1 | 750 |
| Tetrahydrofuran (THF) | 37.4 | 764 |
| Diethyl Ether | 34.5 | 829 |
| Toluene | 33.9 | 843 |
| Benzene | 34.3 | 833 |
| Carbon Tetrachloride | 32.4 | 882 |
| n-Hexane | 31.0 | 922 |
| Cyclohexane | 30.9 | 925 |

Data compiled from various sources.[\[7\]](#)[\[8\]](#)

Conclusion

Reichardt's dye stands as a powerful tool for the empirical determination of solvent polarity. Its straightforward synthesis and remarkable solvatochromic properties have led to its widespread adoption in various fields of chemistry. The ET(30) scale, derived from this single compound, provides a valuable parameter for understanding and predicting solvent effects on chemical reactions and physical processes. This guide has provided a detailed overview of the chemical structure, synthesis, and application of **Reichardt's dye**, offering a valuable resource for researchers and professionals in the chemical sciences.

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